BG48

Optoepigenetics HDAC Inhibition Photopharmacology

Conventional HDAC inhibitors provide constant, unmodulated inhibition, precluding spatiotemporal dissection of HDAC1/2 function. BG48 solves this as a photochromic COMET probe: inactive as the trans-isomer, it becomes a potent, reversible HDAC1/2 inhibitor only upon 470 nm light-induced cis-isomerization. - Optical control: patterned illumination yields localized HDAC1/2 inhibition and H3K9ac increases in live cells. - Selective for HDAC1/2 over HDAC3, enabling isoform-specific deconvolution without confounding effects. - Benchmark standard for validating next-generation optoepigenetic probes. Supplied as ≥98% pure solid; stable under ambient global shipping.

Molecular Formula C25H23N5OS
Molecular Weight 441.5 g/mol
Cat. No. B15294784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBG48
Molecular FormulaC25H23N5OS
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C4=CC=CS4)N
InChIInChI=1S/C25H23N5OS/c1-30(2)21-12-10-20(11-13-21)29-28-19-8-5-17(6-9-19)25(31)27-23-16-18(7-14-22(23)26)24-4-3-15-32-24/h3-16H,26H2,1-2H3,(H,27,31)
InChIKeyPFZYTOFOTMHYQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BG48: Photochromic HDAC1/2 Inhibitor


BG48 (CAS# 1628784-53-1) is a novel, azobenzene-based probe for Chemo-Optical Modulation of Epigenetically regulated Transcription (COMET). Its primary characteristic is the light-dependent, reversible inhibition of human Histone Deacetylases 1 and 2 (HDAC1/2) [1]. As a member of the ortho-aminoanilide (OAA) class of HDAC inhibitors, BG48 features a 4-(2′-thienyl)-substituted benzamide moiety that confers selectivity for HDAC1/2 over the closely related HDAC3 isoform [2]. Unlike conventional small-molecule inhibitors, its activity is not governed solely by pharmacokinetics but can be directly controlled by exposure to visible light (470 nm), enabling unprecedented spatiotemporal resolution in epigenetic studies [1].

BG48: Why Standard HDAC Inhibitors Fail


Attempting to replace BG48 with a generic HDAC1/2 inhibitor like CI-994 (Tacedinaline) or MS-275 (Entinostat) in studies requiring high spatiotemporal control is fundamentally invalid. BG48’s core value proposition is its photochromism: it is inactive in its thermodynamically stable *trans*-isomer and becomes a potent inhibitor only upon isomerization to the *cis*-form triggered by 470 nm light [1]. As demonstrated in head-to-head assays, standard reference inhibitors CI-994 and MS-275 show no differential activity upon identical light exposure, providing constant, unmodulated inhibition [1]. This precludes their use in any experimental paradigm designed to deconvolute the precise timing and location of HDAC activity. Therefore, any substitution with a non-photochromic analog would eliminate the key enabling technology, resulting in a loss of the optical control that is the primary reason for selecting a COMET probe.

BG48: Comparative Performance Data


Light-Dependent HDAC1/2 Inhibition

The defining feature of BG48 is its light-dependent inhibition of HDAC1 and HDAC2. In a direct head-to-head biochemical assay, BG48 exhibited strong, dose-dependent inhibition of HDAC1 and HDAC2 only upon exposure to blue light (470 nm), while remaining inactive in the dark. In stark contrast, the reference HDAC inhibitors CI-994 and MS-275 showed no differential activity upon light exposure, inhibiting the enzymes irrespective of illumination conditions [1].

Optoepigenetics HDAC Inhibition Photopharmacology

Isoform Selectivity: HDAC1/2 over HDAC3

BG48 demonstrates a distinct isoform selectivity profile compared to the related COMET probe BG14. In the same biochemical assay, BG48, along with BG47, potently inhibited HDAC1 and HDAC2 in a light-dependent manner but showed no inhibition of HDAC3 in either the presence or absence of light. In contrast, BG14 exhibited potent, light-dependent inhibition against all three Class I HDACs: HDAC1, HDAC2, and HDAC3 [1]. This lack of HDAC3 inhibition also serves as a control, confirming the activity is not due to non-specific effects [1].

Isoform Selectivity HDAC Chemical Probe

Light-Gated H3K9 Acetylation in Cells

The functional consequence of BG48's light-gated mechanism is validated in a cellular context. In MCF-7 human breast cancer cells, treatment with BG48 resulted in a significant increase in the acetylation of histone H3 at lysine 9 (H3K9ac), a direct pharmacodynamic marker of HDAC inhibition. Crucially, this increase in H3K9ac was only observed in cells exposed to light and not in cells kept in the dark, demonstrating that the optical control of HDAC activity is maintained in a complex cellular environment [1]. This contrasts with non-photochromic inhibitors, which would induce acetylation constitutively.

Cell Biology Histone Acetylation H3K9ac

Zinc Chelation Electronic Gating Mechanism

The mechanism behind BG48's photochromic activity is distinct from typical steric hindrance models. Density Functional Theory (DFT) calculations on the prototypic COMET inhibitor BG14 revealed that *trans*-to-*cis* isomerization alters the electronic properties of the zinc-chelating moiety. The *cis*-isomer has a less negatively charged benzamide carbonyl-oxygen and aniline-nitrogen, making its electrostatic potential more similar to the potent reference inhibitor CI-994, thereby increasing its zinc-binding affinity [1]. This electronic gating mechanism, fundamental to the COMET class, is supported by the fact that the control compound BG12 (which lacks the dimethylamino substituent responsible for the electron-donating effect in the *trans*-isomer) is a potent inhibitor in the *trans*-geometry and does not exhibit light-dependent activity [1].

Mechanism of Action Photochemistry Molecular Modeling

BG48: Validated Application Scenarios


Spatiotemporal HDAC1/2 Probing

BG48 is ideally suited for experiments requiring precise spatial and temporal control over HDAC1/2 activity. Researchers can use patterned illumination (e.g., via a programmable LED array) to inhibit HDAC1/2 in specific subcellular regions or at specific time points, then measure downstream effects such as local histone acetylation (H3K9ac) or changes in gene expression. This is not achievable with conventional, non-photochromic HDAC inhibitors [1].

HDAC1/2 vs. HDAC3 Functional Dissection

The selective inhibition profile of BG48 (HDAC1/2 but not HDAC3) makes it a valuable tool for deconvoluting the distinct biological functions of these highly homologous enzymes. In contrast to the COMET probe BG14, which targets HDAC1/2/3, BG48 can be used in comparative studies to attribute specific phenotypes to the inhibition of HDAC1/2 alone, without confounding effects from HDAC3 inhibition [1].

Live-Cell Imaging of Epigenetic State

Given its ability to induce light-dependent increases in histone acetylation (H3K9ac) in live cells, BG48 is a powerful reagent for live-cell imaging studies of epigenome dynamics. Researchers can optically trigger a change in the epigenetic landscape and simultaneously monitor cellular responses in real-time, establishing a direct causal link between HDAC1/2 inhibition and phenotypic outcomes [1].

Benchmark for Optoepigenetic Probes

As one of the original and well-characterized COMET probes, BG48 serves as an essential benchmark for validating new photochromic tools or optogenetic systems that target the epigenome. Its established mechanism of action (electronic gating of zinc chelation) and well-defined selectivity profile (HDAC1/2 over HDAC3) provide a reliable standard for comparative studies and the development of next-generation optoepigenetic probes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BG48

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.